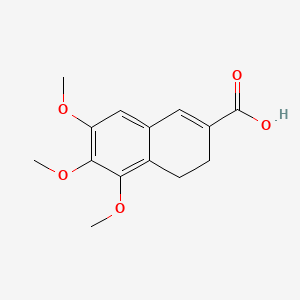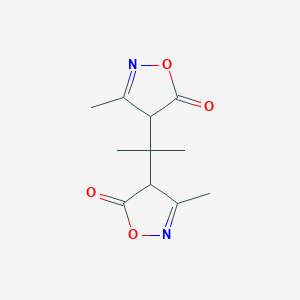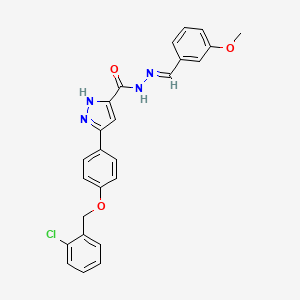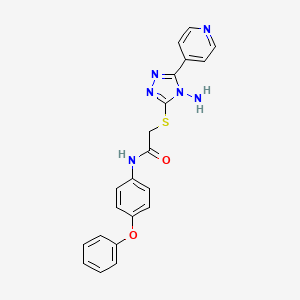![molecular formula C22H20N2O2 B12003538 4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. The structure of this compound includes a benzohydrazide core with a 4-methylbenzyl ether and a phenylmethylidene substituent, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide typically involves a multi-step process:
-
Formation of 4-[(4-methylbenzyl)oxy]benzohydrazide
Starting Materials: 4-methylbenzyl alcohol, 4-hydroxybenzohydrazide.
Reaction: The 4-methylbenzyl alcohol is reacted with 4-hydroxybenzohydrazide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form 4-[(4-methylbenzyl)oxy]benzohydrazide.
-
Condensation with Benzaldehyde
Starting Materials: 4-[(4-methylbenzyl)oxy]benzohydrazide, benzaldehyde.
Reaction: The 4-[(4-methylbenzyl)oxy]benzohydrazide is then condensed with benzaldehyde under acidic or basic conditions to form 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide. Common catalysts for this reaction include acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the benzohydrazide core.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms of the hydrazide and imine groups.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted derivatives at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sodium acetate.
Solvents: Ethanol, methanol, dichloromethane.
科学的研究の応用
Chemistry
In chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is used as a ligand in coordination chemistry
Biology
This compound exhibits significant biological activity, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents and is studied for its potential to inhibit the growth of pathogenic microorganisms.
Medicine
In medicinal chemistry, 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is investigated for its anti-inflammatory and anticancer properties. It is a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and proteins, inhibiting their activity and leading to the observed biological effects. The hydrazide and imine groups play crucial roles in these interactions, forming stable complexes with metal ions and other biomolecules.
類似化合物との比較
Similar Compounds
4-[(4-methylbenzyl)oxy]benzohydrazide: Lacks the phenylmethylidene group, making it less versatile in certain applications.
N’-[(thiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of a phenyl ring, altering its chemical and biological properties.
4-[(4-methylphenyl)methoxy]benzohydrazide: Similar structure but different substituents, affecting its reactivity and applications.
Uniqueness
4-[(4-methylbenzyl)oxy]-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its combination of a benzohydrazide core with both a 4-methylbenzyl ether and a phenylmethylidene substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-9-19(10-8-17)16-26-21-13-11-20(12-14-21)22(25)24-23-15-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChIキー |
HAVNTLPZZAYUNC-HZHRSRAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)

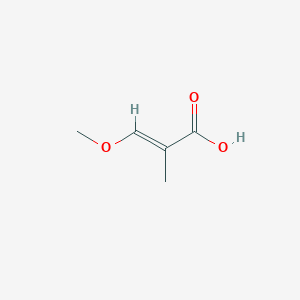

![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
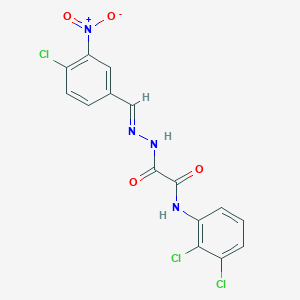
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)
![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)

